(R)-2-Chloro-β-hydroxybenzenepropanoic Acid

Catalog No.
S1796417
CAS No.
40620-53-9
M.F
C₉H₉ClO₃
M. Wt
200.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Chloro-β-hydroxybenzenepropanoic Acid

CAS Number

40620-53-9

Product Name

(R)-2-Chloro-β-hydroxybenzenepropanoic Acid

Molecular Formula

C₉H₉ClO₃

Molecular Weight

200.62

Synonyms

(R)-3-(2-Chlorophenyl)-3-hydroxypropanoic Acid

(R)-2-Chloro-β-hydroxybenzenepropanoic Acid, also known as (R)-3-(2-Chlorophenyl)-3-hydroxypropanoic Acid, is a chiral compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanoic acid backbone. Its molecular formula is C₉H₉ClO₃, and it has a molecular weight of 200.62 g/mol. This compound is notable for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry.

Due to the lack of research on this specific compound, its mechanism of action in biological systems or interaction with other molecules is unknown.

Limitations and Future Research

The analysis presented here is based on the chemical structure of (R)-2-chloro-β-hydroxybenzenepropanoic acid and general chemical knowledge. Specific research on this compound is limited. Future research could explore:

  • Synthesis and characterization of the compound to obtain physical and chemical property data.
  • Investigation of potential biological activities or applications in medicinal chemistry.
  • Evaluation of its safety profile.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group or carboxylic acid using agents like potassium permanganate.
  • Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in aqueous medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Research indicates that (R)-2-Chloro-β-hydroxybenzenepropanoic Acid exhibits various biological activities. It has been studied for its potential effects on enzyme inhibition and modulation of signaling pathways. The compound's unique chiral configuration may contribute to its distinct biological effects, making it a subject of interest in pharmacological studies.

The synthesis of (R)-2-Chloro-β-hydroxybenzenepropanoic Acid typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2-chlorobenzaldehyde.
  • Aldol Reaction: The starting material undergoes an aldol reaction with a suitable aldehyde or ketone to form a β-hydroxy ketone intermediate.
  • Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
  • Chiral Resolution: The final step involves chiral resolution to obtain the (R)-enantiomer.

In industrial settings, continuous flow reactors may be used to optimize yield and purity during production.

(R)-2-Chloro-β-hydroxybenzenepropanoic Acid has diverse applications across various fields:

  • Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
  • Biology: Investigated for its potential biological activities and interactions with biomolecules, particularly in enzyme inhibition studies.
  • Medicine: Explored for its therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
  • Industry: Utilized in the production of fine chemicals and specialty materials.

Studies on the interactions of (R)-2-Chloro-β-hydroxybenzenepropanoic Acid with biological targets are crucial for understanding its mechanism of action. Research has focused on its binding affinity to specific enzymes and receptors, which may elucidate its potential therapeutic benefits and biological effects.

Several compounds share structural similarities with (R)-2-Chloro-β-hydroxybenzenepropanoic Acid:

  • (S)-3-(2-Chlorophenyl)-3-hydroxypropanoic Acid: The enantiomer with different stereochemistry.
  • 3-(2-Chlorophenyl)-3-hydroxybutanoic Acid: A structurally similar compound with an additional carbon atom in the backbone.
  • 2-Chlorophenylacetic Acid: A related compound with a different functional group arrangement.

Uniqueness

(R)-2-Chloro-β-hydroxybenzenepropanoic Acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its similar counterparts. Its potential applications in drug development and organic synthesis further highlight its significance within the scientific community.

Dates

Last modified: 08-15-2023

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